molecular formula C10H10N2O3 B13800596 2-Indolinecarboxylicacid,1-nitroso-,methylester,(R)-(+)-(8CI)

2-Indolinecarboxylicacid,1-nitroso-,methylester,(R)-(+)-(8CI)

Cat. No.: B13800596
M. Wt: 206.20 g/mol
InChI Key: HJKZOFFQRJGDNV-SECBINFHSA-N
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Description

2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, featuring an indoline core and a nitroso group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) typically involves the following steps:

    Formation of the Indoline Core: This can be achieved through cyclization reactions involving aniline derivatives.

    Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions using reagents like carbon dioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitroso group may participate in redox reactions, while the indoline core can engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Indolinecarboxylicacid,1-nitroso-,ethylester: Similar structure with an ethyl ester group.

    2-Indolinecarboxylicacid,1-nitroso-,methylester: Non-chiral version of the compound.

    2-Indolinecarboxylicacid,1-nitroso-,methylester,(S)-(-)-(8CI): Enantiomer of the compound.

Uniqueness

The ®-(+)-(8CI) configuration of the compound imparts unique chiral properties, which can influence its biological activity and interactions with other molecules. This makes it distinct from its non-chiral or enantiomeric counterparts.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl (2R)-1-nitroso-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-15-10(13)9-6-7-4-2-3-5-8(7)12(9)11-14/h2-5,9H,6H2,1H3/t9-/m1/s1

InChI Key

HJKZOFFQRJGDNV-SECBINFHSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=CC=CC=C2N1N=O

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1N=O

Origin of Product

United States

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